3-Amino-5-cyanobenzeneboronic acid hydrochloride
Overview
Description
3-Amino-5-cyanobenzeneboronic acid hydrochloride, also known as 3-Amino-5-cyanophenylboronic acid hydrochloride, is a chemical compound with the formula C7H8BClN2O2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 3-Amino-5-cyanobenzeneboronic acid hydrochloride is 198.42 . Its InChI code is 1S/C7H7BN2O2.ClH/c9-4-5-1-6 (8 (11)12)3-7 (10)2-5;/h1-3,11-12H,10H2;1H .Physical And Chemical Properties Analysis
The boiling point of 3-Amino-5-cyanobenzeneboronic acid hydrochloride is 123-125°C . It is a solid at room temperature .Scientific Research Applications
Fluorescent Probes and Sensing Systems
3-Aminobenzeneboronic acid functionalized graphene quantum dots (APBA-GQDs) were developed and utilized as a selective and sensitive sensing system for glucose. This system, when combined with microdialysis, successfully monitored glucose in vivo in the striatum of rats, demonstrating the potential of boronic acid derivatives in biomedical sensing technologies (Qu et al., 2013).
Drug Delivery Systems
Poly[(amino acid ester)phosphazenes], which are polymers related to 3-Amino-5-cyanobenzeneboronic acid hydrochloride derivatives, have been investigated for their potential use as drug delivery vehicles. These macromolecules, due to their structural properties, offer opportunities for the controlled release of small molecules, suggesting their suitability in pharmaceutical applications (Allcock, Pucher, & Scopelianos, 1994).
Nanosensors and Analytical Applications
3-Aminobenzeneboronic acid functionalized CuInS2 quantum dots (APBA-CuInS2 QDs) were developed as a near-infrared fluorescence nanosensor for the detection of glucose and fluoride anions. The functionalized quantum dots exhibited a symmetric fluorescence emission and demonstrated high sensitivity and selectivity in detection, highlighting the potential of boronic acid derivatives in the development of advanced sensing systems for environmental monitoring and health diagnostics (Liu, Liu, Sun, & Su, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-amino-5-cyanophenyl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2.ClH/c9-4-5-1-6(8(11)12)3-7(10)2-5;/h1-3,11-12H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXOAJZFPXYVHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657162 | |
Record name | (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-cyanobenzeneboronic acid hydrochloride | |
CAS RN |
913835-26-4 | |
Record name | (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-cyanobenzeneboronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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